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Compound of Interest

Compound Name: beta-D-Altrofuranose

Cat. No.: B12644896 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Altrofuranosyl nucleosides represent a class of sugar-modified nucleoside analogs with

potential applications in antiviral and anticancer drug development. The synthesis of these

compounds is a complex process that requires careful control of stereochemistry. This

document provides a detailed protocol for the chemical synthesis of L-altrofuranosyl

nucleosides, based on established methodologies in carbohydrate and nucleoside chemistry.

The protocol outlines the preparation of a key sugar intermediate and its subsequent coupling

with a nucleobase, followed by deprotection to yield the target altrofuranosyl nucleoside.

Key Synthetic Strategy
The synthesis of altrofuranosyl nucleosides generally involves a multi-step process that can be

broadly divided into two main stages:

Preparation of a Glycosyl Donor: This involves the synthesis of a suitably protected and

activated altrofuranose derivative. The protecting groups are crucial for directing the

stereochemical outcome of the glycosylation reaction and preventing unwanted side

reactions. Activation of the anomeric carbon is necessary to facilitate the coupling with the

nucleobase.
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Glycosylation and Deprotection: The activated altrofuranose donor is then coupled with a

silylated nucleobase in the presence of a Lewis acid catalyst. This is a critical step where the

N-glycosidic bond is formed. Following successful coupling, the protecting groups on the

sugar and the nucleobase are removed to afford the final altrofuranosyl nucleoside.

Experimental Protocols
This protocol details the synthesis of 9-(α-L-Altrofuranosyl)adenine.

Part 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-
allofuranose (Intermediate 1)
This initial step is based on a known procedure for the preparation of a precursor to the altrose

sugar.

Methodology:

To a suspension of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 equivalent) in pyridine

(10 equivalents) at 0 °C, add methanesulfonyl chloride (2 equivalents) dropwise.

Stir the mixture at room temperature for 24 hours.

Pour the reaction mixture into ice water and extract with chloroform.

Wash the organic layer sequentially with cold 1 N HCl, saturated NaHCO₃ solution, and

water.

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness to yield

1,2:5,6-di-O-isopropylidene-3-O-(methylsulfonyl)-α-D-glucofuranose.

Reflux the crude product from the previous step with sodium benzoate (3 equivalents) in

dimethylformamide for 24 hours.

After cooling, pour the mixture into ice water and extract with chloroform.

Wash the organic extract with water, dry over anhydrous Na₂SO₄, and evaporate to give the

crude benzoate intermediate.
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Treat the crude benzoate with a catalytic amount of sodium methoxide in methanol at room

temperature for 1 hour.

Neutralize the solution with Amberlite IR-120 (H⁺) resin, filter, and evaporate the solvent to

yield Intermediate 1.

Part 2: Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-L-
altrofuranoside (Intermediate 2)
Methodology:

Treat Intermediate 1 with 1% methanolic HCl at room temperature for 1 hour.

Neutralize the reaction with Ag₂CO₃, filter, and evaporate the solvent.

Dissolve the resulting methyl furanoside in pyridine and add benzoyl chloride (3.5

equivalents) at 0 °C.

Stir the mixture at room temperature for 18 hours.

Work up the reaction as described in Part 1, step 3-5, to yield Intermediate 2.

Part 3: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-α-L-
altrofuranose (Intermediate 3 - Glycosyl Donor)
Methodology:

Dissolve Intermediate 2 in a mixture of acetic acid and acetic anhydride.

Add concentrated H₂SO₄ dropwise at 0 °C.

Stir the solution at room temperature for 48 hours.

Pour the mixture into ice water and extract with chloroform.

Wash the organic layer with saturated NaHCO₃ solution and water, then dry over anhydrous

Na₂SO₄.
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Evaporate the solvent and purify the residue by column chromatography on silica gel to give

Intermediate 3.

Part 4: Glycosylation - Synthesis of 9-(2,3,5-Tri-O-
benzoyl-α-L-altrofuranosyl)adenine (Intermediate 4)
Methodology:

Suspend adenine in a mixture of hexamethyldisilazane and trimethylsilyl chloride and reflux

until the solution becomes clear.

Evaporate the excess silylating agent under reduced pressure to obtain silylated adenine.

Dissolve Intermediate 3 and silylated adenine in dry 1,2-dichloroethane.

Add SnCl₄ to the solution and stir at room temperature for 18 hours.

Pour the reaction mixture into a saturated NaHCO₃ solution and filter through Celite.

Separate the organic layer and wash the aqueous layer with chloroform.

Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent.

Purify the residue by column chromatography on silica gel to yield Intermediate 4.

Part 5: Deprotection - Synthesis of 9-(α-L-
Altrofuranosyl)adenine (Final Product)
Methodology:

Stir a solution of Intermediate 4 in methanolic ammonia (saturated at 0 °C) at room

temperature for 24 hours in a sealed flask.

Evaporate the solvent and purify the residue by column chromatography on silica gel to give

the final product, 9-(α-L-Altrofuranosyl)adenine.
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Compound Step Yield (%) Melting Point (°C)

Intermediate 1 1 - -

Intermediate 2 2 - -

Intermediate 3 3 - -

Intermediate 4 4 - -

9-(α-L-

Altrofuranosyl)adenine
5 - 225-227

Note: Yields for intermediate steps are often not reported in the final publication and are

therefore omitted.

Visualization of the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of 9-(α-L-

Altrofuranosyl)adenine.
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Caption: Synthetic scheme for 9-(α-L-Altrofuranosyl)adenine.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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